Cas no 771461-55-3 (3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide)
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxamide,3-(aminomethyl)-1-methyl-
- 1H-Pyrazole-5-carboxamide,3-(aminomethyl)-1-methyl-(9CI)
- 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide
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- MDL: MFCD18809726
- Inchi: 1S/C6H10N4O/c1-10-5(6(8)11)2-4(3-7)9-10/h2H,3,7H2,1H3,(H2,8,11)
- InChI Key: WMUKXUJGJVOHRA-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(CN)=NN1C)N
Computed Properties
- Exact Mass: 154.085
- Monoisotopic Mass: 154.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.9
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-866712-1g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 1g |
$1100.0 | 2023-09-02 | ||
| Enamine | EN300-866712-5g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 5g |
$3189.0 | 2023-09-02 | ||
| Enamine | EN300-866712-10g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 10g |
$4729.0 | 2023-09-02 | ||
| Enamine | EN300-866712-0.05g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 0.05g |
$924.0 | 2024-05-21 | |
| Enamine | EN300-866712-0.1g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 0.1g |
$968.0 | 2024-05-21 | |
| Enamine | EN300-866712-0.25g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 0.25g |
$1012.0 | 2024-05-21 | |
| Enamine | EN300-866712-0.5g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 0.5g |
$1056.0 | 2024-05-21 | |
| Enamine | EN300-866712-1.0g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 1.0g |
$1100.0 | 2024-05-21 | |
| Enamine | EN300-866712-2.5g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 2.5g |
$2155.0 | 2024-05-21 | |
| Enamine | EN300-866712-5.0g |
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide |
771461-55-3 | 95% | 5.0g |
$3189.0 | 2024-05-21 |
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide
Introduction to 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 771461-55-3)
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide, identified by the CAS number 771461-55-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in drug development. The structural features of 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide, particularly the presence of an amine group and a carboxamide moiety, make it a versatile scaffold for designing novel bioactive molecules.
The pyrazole ring is a core structural unit in many pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The introduction of functional groups like an amine and a carboxamide further enhances the pharmacological potential of this molecule. In recent years, there has been a surge in research focused on developing new derivatives of pyrazole-based compounds due to their favorable pharmacokinetic properties and low toxicity profiles.
One of the most compelling aspects of 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide is its potential as a precursor in the synthesis of more complex pharmaceutical agents. The amine group provides a site for further derivatization, allowing chemists to attach various pharmacophores that can modulate specific biological targets. For instance, this compound has been explored in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The carboxamide group also contributes to the molecule's solubility and bioavailability, making it an attractive candidate for oral administration.
Recent studies have highlighted the importance of 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide in the context of drug discovery. Researchers have demonstrated its efficacy in inhibiting certain enzymes involved in tumor growth and progression. For example, derivatives of this compound have shown promising results in preclinical trials for their ability to block the activity of tyrosine kinases, which are overexpressed in many solid tumors. These findings underscore the compound's potential as a lead structure for developing novel anticancer therapies.
The synthesis of 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the pyrazole core, followed by functionalization at the 3-position with an amine group and at the 5-position with a carboxamide moiety. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic methodologies not only showcase the versatility of pyrazole chemistry but also contribute to the growing library of accessible bioactive scaffolds.
In addition to its pharmaceutical applications, 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide has found utility in agrochemical research. Pyrazole derivatives are known for their herbicidal and pesticidal properties, and this compound has been investigated as a potential candidate for developing environmentally friendly crop protection agents. Its structural features allow it to interact with biological targets in plants and pests, offering a selective mode of action that minimizes harm to non-target organisms.
The chemical properties of 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide make it an interesting subject for computational studies as well. Molecular modeling techniques have been used to predict its binding affinity to various biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by allowing researchers to design more effective derivatives with optimized pharmacological profiles. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, enabling faster and more targeted development processes.
Looking ahead, the future prospects for 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide appear promising. As our understanding of biological pathways continues to expand, so does the demand for innovative molecular tools to modulate these pathways effectively. This compound serves as a testament to the power of heterocyclic chemistry in addressing complex biomedical challenges. By leveraging its unique structural features, researchers can continue to uncover new therapeutic applications that benefit human health.
In conclusion, 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 771461-55-3) represents a significant advancement in pharmaceutical chemistry. Its versatile structure, coupled with its broad range of potential applications, positions it as a valuable asset in both academic research and industrial drug development. As scientific exploration progresses, this compound will undoubtedly play a pivotal role in shaping the future landscape of medicinal chemistry.
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